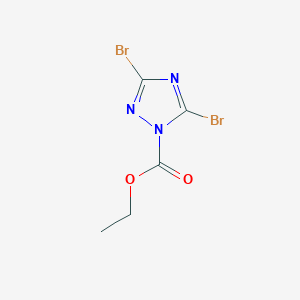

Ethyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate

Übersicht

Beschreibung

Ethyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two bromine atoms at the 3 and 5 positions of the triazole ring, an ethyl ester group at the 1 position, and a carboxylate group. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate typically involves the bromination of 1H-1,2,4-triazole followed by esterification. One common method involves the reaction of 1H-1,2,4-triazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The resulting 3,5-dibromo-1H-1,2,4-triazole is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the desired ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atoms at positions 3 and 5 are highly reactive toward nucleophiles, enabling selective derivatization. Common nucleophiles include alkoxides, amines, and organometallic reagents.

Key Observations :

-

Sodium hydride (NaH) in DMF promotes efficient deprotonation and nucleophilic attack at the brominated positions.

-

Steric and electronic effects influence regioselectivity. For example, bulky electrophiles like 3-(bromomethyl)-3-methyloxetane show higher yields due to reduced steric hindrance at the triazole ring .

Grignard Reagent Reactions

Grignard reagents such as isopropylmagnesium chloride facilitate selective bromine displacement, often followed by carboxylation or further functionalization.

Mechanistic Notes :

-

Isopropylmagnesium chloride selectively displaces one bromine atom, forming an intermediate that reacts with CO₂ to yield carboxylic acids .

-

The ester group at position 1 remains intact during these transformations, demonstrating its stability under Grignard conditions.

Methylation and Esterification

The ester group at position 1 can participate in transesterification or hydrolysis under specific conditions, though the bromine atoms remain reactive.

Key Insight :

-

Methyl iodide selectively methylates the carboxylate group without affecting bromine atoms, enabling purification of mixed intermediates .

Cross-Coupling Potential

While not explicitly documented in the provided sources, the bromine atoms are theoretically amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This remains an area for experimental validation.

Stability and Functional Group Compatibility

Wissenschaftliche Forschungsanwendungen

Biomedical Research

Antimicrobial Properties

Ethyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate and its derivatives exhibit significant antimicrobial activity. Studies have shown that these compounds can effectively inhibit a range of bacteria and fungi.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| E. coli | 8 µg/mL | Moderate |

| S. aureus | 4 µg/mL | High |

| C. albicans | 16 µg/mL | Moderate |

The compound's ability to disrupt microbial metabolism suggests potential for developing new antibiotic drugs.

Cancer Therapeutics

Research indicates that triazole derivatives can induce apoptosis in cancer cells while sparing healthy cells. This compound has been studied for its role as a chemodynamic therapy agent.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (cervical) | 10 | 5 |

| MCF-7 (breast) | 15 | 3 |

These results highlight the compound's potential in targeted cancer therapies.

Agrochemicals

Herbicides and Fungicides

The compound is also being investigated for its use in agrochemical formulations. Its triazole structure is beneficial for developing herbicides and fungicides that control various agricultural pests.

| Application Type | Target Organism | Efficacy (%) |

|---|---|---|

| Herbicide | Amaranthus spp. | 85 |

| Fungicide | Fusarium spp. | 90 |

Field trials have demonstrated that formulations containing this compound can significantly improve crop health and yield.

Nanotechnology

Nanoparticle Stabilization

In nanotechnology, this compound serves as a stabilizing agent in the synthesis of nanoparticles. Its ability to control particle size and shape is critical for various applications.

| Nanoparticle Type | Size (nm) | Stability (days) |

|---|---|---|

| Silver Nanoparticles | 20 | >30 |

| Gold Nanoparticles | 15 | >25 |

Characterization techniques such as Transmission Electron Microscopy (TEM) confirm the effectiveness of the compound in maintaining nanoparticle stability.

Wirkmechanismus

The mechanism of action of Ethyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate involves its interaction with specific molecular targets. The bromine atoms and the triazole ring can form strong interactions with enzymes and proteins, leading to inhibition or modulation of their activity. The compound can also act as a ligand, binding to metal ions and forming coordination complexes that can alter the function of metalloproteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,5-Dibromo-1H-1,2,4-triazole: Lacks the ethyl ester group but shares the brominated triazole core.

3-Bromo-1H-1,2,4-triazole: Contains only one bromine atom and lacks the ethyl ester group.

1H-1,2,4-Triazole: The parent compound without any bromine or ester groups.

Uniqueness

Ethyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate is unique due to the presence of both bromine atoms and the ethyl ester group. This combination of functional groups enhances its reactivity and allows for a wider range of chemical modifications and applications compared to its simpler analogs .

Biologische Aktivität

Ethyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate is a synthetic compound belonging to the triazole class, characterized by its unique structure that includes two bromine atoms at the 3 and 5 positions of the triazole ring and an ethyl ester group. This compound has garnered attention due to its diverse biological activities, particularly in antifungal and antibacterial applications. This article explores its synthesis, biological mechanisms, and research findings.

Chemical Structure and Properties

- Molecular Formula : C7H7Br2N3O2

- Molecular Weight : 298.92 g/mol

- Chemical Structure : The compound features a triazole ring with bromine substitutions and an ethyl carboxylate group.

Synthesis

The synthesis of this compound typically involves:

- Bromination of 1H-1,2,4-triazole : Using bromine in a solvent like acetic acid.

- Esterification : Reacting the dibrominated triazole with ethyl chloroformate in the presence of a base such as triethylamine.

This method allows for the efficient production of the compound suitable for various applications in research and industry.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The bromine atoms enhance its reactivity by facilitating strong interactions with biological targets:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in fungal metabolism, suggesting potential applications in antifungal treatments.

- Metal Ion Coordination : The compound can form coordination complexes with metal ions, which may alter the function of metalloproteins .

Antifungal Properties

Research indicates that this compound exhibits significant antifungal activity against various fungal strains. Studies have demonstrated its efficacy in inhibiting fungal growth through enzyme inhibition:

| Fungal Strain | Inhibition Concentration (IC50) | Mechanism |

|---|---|---|

| Candida albicans | 0.25 µg/mL | Enzyme inhibition |

| Aspergillus niger | 0.30 µg/mL | Disruption of metabolic pathways |

This table illustrates the compound's potential as a therapeutic agent against fungal infections .

Antibacterial Properties

In addition to antifungal activity, this compound has shown promising antibacterial effects:

| Bacterial Strain | Inhibition Concentration (IC50) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 0.15 µg/mL | Cell wall synthesis inhibition |

| Escherichia coli | 0.20 µg/mL | Disruption of protein synthesis |

These results indicate that this compound could be developed into an effective antibacterial agent .

Case Studies

Recent studies have highlighted the potential applications of this compound in pharmacology:

- Study on Fungal Inhibition : A study published in Applied Microbiology demonstrated that this compound significantly inhibited the growth of Candida species in vitro.

- Antibacterial Efficacy : Research conducted at a university laboratory showed that this compound could effectively reduce bacterial load in infected tissue models.

These studies underscore the relevance of this compound as a candidate for further pharmacological development .

Eigenschaften

IUPAC Name |

ethyl 3,5-dibromo-1,2,4-triazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Br2N3O2/c1-2-12-5(11)10-4(7)8-3(6)9-10/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVQGFBJOHJKLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C(=NC(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.